molecular formula C15H10N6O5S2 B5045954 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B5045954
M. Wt: 418.4 g/mol
InChI Key: VRTPJWUTSVQCLM-UHFFFAOYSA-N
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Description

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a benzoxadiazole ring, a thiazole ring, and a benzenesulfonamide group. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole and thiazole intermediates. The benzoxadiazole ring can be synthesized by nitration of a suitable precursor, followed by cyclization. The thiazole ring is usually prepared through a condensation reaction involving thioamides and α-haloketones.

The final step involves the coupling of the benzoxadiazole and thiazole intermediates with the benzenesulfonamide group under specific reaction conditions, such as the use of a suitable base and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of cellular processes and as a marker for tracking molecular interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling the visualization and tracking of biological processes. The nitro and sulfonamide groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-β-D-glucopyranose: Another fluorescent compound used in biological studies.

    1-Oleoyl-2-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sn-glycero-3-phosphocholine: A lipid derivative with similar fluorescent properties.

Uniqueness

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to its combination of a benzoxadiazole ring, a thiazole ring, and a benzenesulfonamide group. This structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring high specificity and sensitivity.

Properties

IUPAC Name

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O5S2/c22-21(23)14-12(6-5-11-13(14)19-26-18-11)17-9-1-3-10(4-2-9)28(24,25)20-15-16-7-8-27-15/h1-8,17H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTPJWUTSVQCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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